7-methyl-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
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Overview
Description
7-methyl-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its unique structure, which combines a quinoline core with a pyridine and oxadiazole moiety. Such structural features make it an interesting subject for research in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with Pyridine: The final step involves coupling the oxadiazole ring with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring, forming quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and pyridine derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which 7-methyl-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Oxadiazole Derivatives: Compounds such as furazolidone, which is used as an antibacterial agent.
Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.
Uniqueness
What sets 7-methyl-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol apart is its combination of these three distinct moieties, which endows it with unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds containing only one or two of these functional groups.
Properties
IUPAC Name |
7-methyl-3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-10-4-5-11-8-13(16(22)19-14(11)7-10)15-20-17(23-21-15)12-3-2-6-18-9-12/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXSNYIUHLXKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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